molecular formula C8H9ClN4O B186344 (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol CAS No. 180587-74-0

(R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol

Cat. No.: B186344
CAS No.: 180587-74-0
M. Wt: 212.63 g/mol
InChI Key: LVNBNKMMTVWRJO-RXMQYKEDSA-N
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Description

(R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol is a synthetic organic compound that belongs to the class of purine derivatives Purine derivatives are known for their significant roles in biological systems, including their presence in nucleic acids and various metabolic processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Chlorination: The purine derivative is chlorinated using reagents such as thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 6-position.

    Alkylation: The chlorinated purine is then subjected to alkylation with ®-2-chloropropanol under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the purine ring.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dechlorinated or modified purine derivatives.

    Substitution: Formation of substituted purine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with nucleic acids and enzymes.

    Medicine: Investigated for its potential as an antiviral or anticancer agent.

    Industry: Used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol would depend on its specific interactions with biological targets. Generally, purine derivatives can:

    Inhibit Enzymes: By mimicking natural substrates and binding to active sites.

    Interfere with Nucleic Acids: By incorporating into DNA or RNA and disrupting normal function.

    Modulate Signaling Pathways: By interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring purine nucleoside with various biological functions.

    6-Mercaptopurine: A purine analog used as a chemotherapy agent.

    Allopurinol: A purine derivative used to treat gout by inhibiting xanthine oxidase.

Uniqueness

(R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol is unique due to its specific substitution pattern and stereochemistry, which may confer distinct biological activities and chemical reactivity compared to other purine derivatives.

Properties

IUPAC Name

(2R)-1-(6-chloropurin-9-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4O/c1-5(14)2-13-4-12-6-7(9)10-3-11-8(6)13/h3-5,14H,2H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNBNKMMTVWRJO-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=C1N=CN=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1C=NC2=C1N=CN=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70333332
Record name (2R)-1-(6-chloropurin-9-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180587-74-0
Record name (2R)-1-(6-chloropurin-9-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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